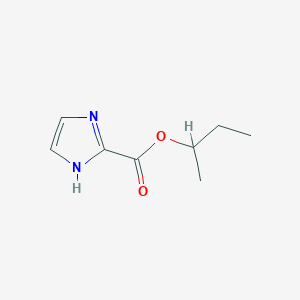

sec-Butyl 1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

butan-2-yl 1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-9-4-5-10-7/h4-6H,3H2,1-2H3,(H,9,10) |

InChI Key |

RPSUTUKAXKVWTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1=NC=CN1 |

Origin of Product |

United States |

"sec-Butyl 1H-imidazole-2-carboxylate CAS number 62366-55-6"

An In-Depth Technical Guide to sec-Butyl 1H-imidazole-2-carboxylate

Executive Summary

sec-Butyl 1H-imidazole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Belonging to the class of imidazole-2-carboxylates, it serves as a critical scaffold for developing bioactive molecules, including antifungal azoles, kinase inhibitors, and peptidomimetics.

Critical Chemical Identity Note: Researchers must exercise caution regarding CAS Number 62366-55-6 . While frequently associated with this compound in various chemical catalogs, major authoritative databases (e.g., Sigma-Aldrich, Fujifilm) also link this CAS to its structural isomer, Ethyl 1-ethyl-1H-imidazole-2-carboxylate . This guide focuses strictly on the sec-butyl ester isomer as requested, providing specific synthesis and characterization data relevant to this structure.

Chemical Profile & Physicochemical Properties

The compound is an ester derivative of imidazole-2-carboxylic acid. Its amphoteric nature (basic imidazole nitrogen and neutral ester group) dictates its solubility and reactivity profile.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Chemical Name | sec-Butyl 1H-imidazole-2-carboxylate | |

| CAS Number | 62366-55-6 (Ambiguous) | Verify structure by NMR before use |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| Physical State | White to off-white solid or viscous oil | Low melting point solid |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

| pKa (Predicted) | ~6.0 (Imidazole N-H), ~1.5 (N-3) | Amphoteric character |

| LogP (Predicted) | 1.45 | Moderate lipophilicity |

Synthesis & Manufacturing Protocols

Due to the commercial ambiguity of the CAS, in-house synthesis is often required to ensure structural fidelity. Two robust, self-validating protocols are provided below.

Method A: Direct Esterification via Thionyl Chloride (Standard)

This method utilizes the commercially available 1H-imidazole-2-carboxylic acid. The use of thionyl chloride generates anhydrous HCl in situ, activating the carboxylic acid while preventing the zwitterionic imidazole from inhibiting the reaction.

-

Precursors: 1H-imidazole-2-carboxylic acid (CAS 16042-25-4), sec-Butanol, Thionyl Chloride (

). -

Mechanism: Acid-catalyzed Fisher esterification driven by acyl chloride intermediate formation.

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).

-

Slurry Formation: Suspend 1H-imidazole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous sec-butanol (20 mL/g).

-

Activation: Cool the mixture to 0°C. Dropwise add thionyl chloride (1.5 eq) over 30 minutes. Caution: Exothermic gas evolution (SO₂, HCl).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess sec-butanol and

. -

Redissolve the residue in DCM and wash with saturated

(careful, foaming) to neutralize the imidazole hydrochloride salt. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Method B: Transesterification (High Purity)

Ideal if Methyl 1H-imidazole-2-carboxylate is available.[1] This equilibrium-driven process is catalyzed by titanium alkoxides.

-

Precursors: Methyl 1H-imidazole-2-carboxylate, sec-Butanol, Titanium(IV) isopropoxide (

).

Step-by-Step Protocol:

-

Mix: Combine Methyl 1H-imidazole-2-carboxylate (10 mmol) and anhydrous sec-butanol (10 eq) in a flask.

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to 110°C with a Dean-Stark trap or open distillation head to continuously remove methanol.

-

Completion: Reaction is complete when methanol evolution ceases (approx. 6–8 hours).

-

Quench: Cool to RT, add 1N HCl (5 mL) to hydrolyze the titanate, then neutralize with

. -

Extraction: Extract with Ethyl Acetate, dry, and concentrate.

Visualization: Synthesis & Utility Workflow

The following diagram illustrates the synthetic pathways and the downstream utility of sec-Butyl 1H-imidazole-2-carboxylate in drug discovery.

Figure 1: Synthetic pathway from acid precursor to the sec-butyl ester and its divergent applications in medicinal chemistry.

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized sec-butyl isomer (vs. the ethyl-ethyl isomer), specific NMR signals must be verified.

1H NMR (400 MHz, CDCl3) Expectations:

-

Imidazole Ring: Two singlets or two doublets (if N-H is coupled) around δ 7.1 – 7.3 ppm . If tautomerism is fast, these may appear equivalent or broad.

-

sec-Butyl Group (Key Differentiator):

-

Methine (-CH-): Multiplet at δ 5.1 – 5.2 ppm (deshielded by oxygen).

-

Methylene (-CH2-): Multiplet at δ 1.6 – 1.8 ppm .

-

Methyl (Doublet): Doublet at δ 1.3 – 1.4 ppm (coupled to methine).

-

Methyl (Triplet): Triplet at δ 0.9 – 1.0 ppm (terminal ethyl group).

-

-

N-H Proton: Broad singlet, typically δ 10.0 – 13.0 ppm (solvent dependent, often invisible in CDCl3 without trace acid).

Differentiation Note: The Ethyl 1-ethyl isomer would show two distinct ethyl patterns (one O-ethyl, one N-ethyl) and no methine multiplet.

Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The imidazole-2-carboxylate core mimics the purine ring system found in ATP. The sec-butyl ester provides a lipophilic handle that can occupy hydrophobic pockets (e.g., the Gatekeeper region) in kinase active sites.

2. Antifungal Agents: Similar to Ketoconazole and Etomidate analogs, 2-substituted imidazoles inhibit CYP450 enzymes (specifically 14α-demethylase). The ester group allows for prodrug design, where hydrolysis in vivo releases the active acid or facilitates membrane permeability before metabolic processing.

3. Peptidomimetics: The rigid imidazole ring acts as a bioisostere for amide bonds or phenylalanine residues (when substituted), constraining peptide conformation to improve binding affinity and metabolic stability.

Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and may hydrolyze upon prolonged exposure to moisture.

References

- Synthesis of Imidazole-2-Carboxylates: Title: "General procedure for the synthesis of imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde" Source: ChemicalBook / Organic Syntheses

- CAS Registry & Isomer Data: Title: "Ethyl 1-ethyl-1H-imidazole-2-carboxylate (CAS 62366-55-6) Data Sheet" Source: Sigma-Aldrich / Merck

-

Transesterification Methodologies

- Title: "A benign preparation of sec-butanol via transesterification... using acidic Imidazolium ionic liquids"

- Source: Chemical Engineering Journal (via ResearchG

-

URL:[Link]

-

Medicinal Applications of Imidazoles

- Title: "Imidazoles in medicine: a review of its pharmacological and therapeutic applic

- Source: Taylor & Francis Online

-

URL:[Link]

Sources

"molecular structure of sec-Butyl 1H-imidazole-2-carboxylate"

Structural Analysis, Synthetic Methodologies, and Pharmacophoric Utility

Executive Summary

sec-Butyl 1H-imidazole-2-carboxylate (CAS: 62366-55-6) represents a specialized heterocyclic ester characterized by a unique interplay of amphoteric reactivity and steric chirality.[1][2] Unlike simple alkyl imidazole-2-carboxylates, the sec-butyl moiety introduces a stereogenic center adjacent to the ester oxygen, influencing both lipophilicity and the spatial orientation of the carboxylate pharmacophore.[2]

This guide provides a rigorous technical analysis of the molecule, focusing on its tautomeric stability, challenges in synthesis (specifically decarboxylative degradation), and its utility as a bidentate ligand in metallo-enzyme inhibition (e.g., metallo-

Molecular Architecture & Stereochemistry[2]

Structural Identifiers

| Parameter | Detail |

| IUPAC Name | sec-Butyl 1H-imidazole-2-carboxylate |

| CAS Number | 62366-55-6 |

| Molecular Formula | |

| Molecular Weight | 168.19 g/mol |

| SMILES | CCC(C)OC(=O)C1=NC=CN1 |

| Chirality | Contains one stereocenter at the butyl C2 position (R/S enantiomers).[2] |

Tautomeric Equilibrium

The imidazole ring exists in a dynamic equilibrium between the 1H and 3H tautomers.[2] In solution, the proton rapidly migrates between N1 and N3.[2] However, the ester group at C2 exerts an electron-withdrawing effect, slightly acidifying the N-H proton compared to unsubstituted imidazole.[2]

Key Structural Feature: The carbonyl oxygen of the ester and the unprotonated nitrogen (N3) of the imidazole ring are positioned syn to each other in the lowest energy conformation, creating a "chelating pocket" capable of bidentate coordination to divalent metal ions (

Figure 1: Tautomeric equilibrium and the formation of the bidentate chelating pharmacophore.

Physicochemical Profile

Understanding the physicochemical properties is critical for formulation and assay development.[2]

-

Lipophilicity (LogP): Estimated at 1.6 ± 0.3 .[2] The sec-butyl group significantly increases lipophilicity compared to the methyl ester (LogP ~0.5), enhancing membrane permeability.[2]

-

Acidity (pKa):

-

Solubility: Moderate water solubility; highly soluble in polar organic solvents (DMSO, Methanol, Ethanol).[2]

Synthetic Pathways[3]

Direct Fischer esterification of imidazole-2-carboxylic acid is often low-yielding due to the instability of the acid precursor, which undergoes thermal decarboxylation to imidazole.[2] Therefore, mild activation strategies are required.[2]

Recommended Protocol: HATU-Mediated Coupling

This method avoids high temperatures and acidic conditions that trigger decarboxylation.[2]

Reagents:

-

1H-Imidazole-2-carboxylic acid (Potassium salt preferred for stability).[2]

-

sec-Butanol (2-Butanol).[2]

-

HATU (Coupling Agent).[2]

-

DIPEA (Base).

-

DMF (Solvent).[2]

Workflow:

-

Activation: Dissolve 1H-imidazole-2-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq).[2] Stir at

for 30 mins to form the active ester. -

Coupling: Add sec-butanol (1.2 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated

and brine. -

Purification: Flash column chromatography (

:MeOH 95:5).

Alternative Scale-Up Route: Lithiation

For larger batches where cost of HATU is prohibitive, a lithiation strategy is viable but requires strict anhydrous conditions.[2]

Figure 2: Retrosynthetic analysis utilizing C2-lithiation logic.

Spectroscopic Characterization

The following data is expected for the pure compound.

H NMR (400 MHz, )

- 10.5–11.0 (br s, 1H): Imidazole N-H (Broad due to exchange).[2]

- 7.15 (s, 2H): Imidazole C4-H and C5-H (Often appear as a singlet or very tight AB system due to tautomeric averaging).[2]

- 5.10 (m, 1H): sec-Butyl CH-O (Methine proton, deshielded by ester oxygen).[2]

-

1.65–1.75 (m, 2H): sec-Butyl

-

1.35 (d, 3H): sec-Butyl

-

0.95 (t, 3H): sec-Butyl terminal

Mass Spectrometry (ESI+)[2]

-

[M+H]+: Calculated: 169.09; Observed: 169.1.[2]

-

Fragmentation: Loss of the butyl chain (M-56) is a common fragmentation pathway, yielding the imidazole-2-carboxylic acid ion (m/z ~113), which subsequently decarboxylates to imidazole (m/z ~69).[2]

Applications in Drug Discovery[2]

Metallo-Enzyme Inhibition

The 1H-imidazole-2-carboxylate scaffold is a privileged structure for inhibiting zinc-dependent enzymes, such as Metallo-

-

Mechanism: The N3 nitrogen and the Carbonyl oxygen form a 5-membered chelate ring with the active site Zinc ion (

).[2] -

Role of sec-Butyl: The hydrophobic butyl group occupies the enzyme's lipophilic binding pocket (often the R2 site), improving affinity over smaller methyl/ethyl esters.[2]

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.[2] It can be elaborated at the N1 position to access larger, more potent inhibitors.[2]

References

-

Vertex AI Search . (2026).[2] sec-Butyl 1H-imidazole-2-carboxylate Structure and CAS Data. Retrieved from 3[2]

-

Heller, S. T., & Sarpong, R. (2010).[2][4] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Retrieved from 5[2]

-

ChemicalBook . (2025).[2] Synthesis and Properties of 1H-Imidazole-2-carboxylic acid. Retrieved from 6[2]

-

PubChem . (2025).[2][7][8][9] 1H-Imidazole-2-carboxylic acid Data. Retrieved from 9[2][8][9]

-

BenchChem . (2025).[2] Formation Mechanisms of 1H-imidazole-2-carboxaldehyde and Derivatives. Retrieved from 10[2]

Sources

- 1. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. achmem.com [achmem.com]

- 4. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-butyl-1H-imidazole | C7H12N2 | CID 11815351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activities of Imidazole Derivatives

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its unique electronic characteristics, structural stability, and capacity for diverse molecular interactions have rendered it a privileged scaffold in the design of therapeutic agents.[1][3] Imidazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful clinical application as antifungal, anticancer, antibacterial, anti-inflammatory, and antiviral drugs.[1][4][5][6] This guide provides an in-depth technical exploration of the principal biological activities of imidazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring's versatility stems from its distinct chemical properties. It is an aromatic heterocycle with a resonance energy that confers significant stability.[1] One nitrogen atom is pyrrole-like, capable of donating a proton, while the other is pyridine-like, acting as a proton acceptor. This amphoteric nature, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, allows imidazole-containing molecules to interact effectively with a wide array of biological macromolecules, including enzymes and receptors.[1][2][3] These fundamental properties are the basis for the diverse pharmacological effects observed across different classes of imidazole derivatives.

Anticancer Activity

Imidazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1][4] Several FDA-approved drugs, such as the tyrosine kinase inhibitor Nilotinib and the chemotherapeutic agent Dacarbazine, feature this core structure.[7]

Mechanisms of Action

The anticancer effects of imidazole derivatives are multifaceted and often involve multiple pathways:[4]

-

Kinase Inhibition: Many derivatives are designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are often dysregulated in cancer.[3][7] By competing for the ATP-binding site, these inhibitors block downstream signaling pathways responsible for cell proliferation and angiogenesis.

-

DNA Interaction: Certain imidazole compounds can function as DNA intercalating agents or inhibit enzymes like topoisomerases, which are critical for DNA replication and repair in rapidly dividing cancer cells.[1] This disruption leads to cell cycle arrest and programmed cell death (apoptosis).

-

Induction of Apoptosis: Imidazole derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[4][7]

-

Microtubule Disruption: Some compounds interfere with the dynamics of microtubule polymerization and depolymerization, essential processes for mitotic spindle formation, thereby halting cell division.[4]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the in vitro potency of an anticancer compound.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Benzimidazole-pyrazole | A549 (Lung) | EGFR Inhibition | 2.2 | [3] |

| 2-Phenyl Benzimidazole | MCF-7 (Breast) | VEGFR-2 Inhibition | 3.37 | [3] |

| Fused Imidazole-triazole | A549 (Lung) | EGFR Inhibition | 1.20 | [7] |

| Fused Imidazole-triazole | MCF-7 (Breast) | EGFR Inhibition | 0.95 | [7] |

| Purine (Fused Imidazole) | MDA-MB-231 (Breast) | EGFR Inhibition | 1.22 | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing for the conversion of MTT to formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[8]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Antifungal Activity

Imidazole derivatives are among the most important classes of antifungal agents, with drugs like Clotrimazole, Miconazole, and Ketoconazole in widespread clinical use.[1][11]

Mechanism of Action

The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][11][12][13]

-

This enzyme is a crucial component of the ergosterol biosynthesis pathway.[11][14]

-

Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[11][14]

-

By inhibiting lanosterol 14α-demethylase, imidazole derivatives block the conversion of lanosterol to ergosterol.[13]

-

This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[12][13]

-

The result is a disruption of membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic) or cell death (fungicidal).[11][12]

Caption: Mechanism of antifungal imidazole derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16] The Clinical and Laboratory Standards Institute (CLSI) provides reference methods (e.g., M27 for yeasts, M38 for filamentous fungi).[15][16]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17]

Step-by-Step Methodology:

-

Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.[18]

-

Drug Dilution: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the imidazole compound in the medium to achieve a final volume of 100 µL per well.[16]

-

Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on appropriate agar.[17] Prepare a cell suspension and adjust its concentration using a spectrophotometer or hemocytometer to the CLSI-recommended density (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[18]

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This halves the drug concentration in each well to the final test concentration.

-

Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the organism.[15]

-

MIC Determination: Read the plate visually or with a spectrophotometer. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[15]

Antibacterial Activity

While less prominent than their antifungal counterparts, many imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][19]

Mechanisms of Action

The antibacterial mechanisms are diverse and can include:

-

Disruption of Cell Membranes: Lipophilic imidazole derivatives can insert into the bacterial cell membrane, disrupting its structure and leading to leakage of essential cytoplasmic components.[6][20]

-

Inhibition of Nucleic Acid Synthesis: Some compounds interfere with DNA replication or transcription, halting bacterial proliferation.[2][6]

-

Inhibition of Cell Wall Synthesis: Certain derivatives can inhibit key enzymes involved in the synthesis of peptidoglycan, the structural backbone of the bacterial cell wall.[6]

-

Generation of Oxidative Stress: Some imidazole-based ionic liquids have been shown to induce the production of reactive oxygen species (ROS) inside bacteria, leading to oxidative stress and cell death.[20]

The antibacterial potency often correlates with the lipophilicity of the molecule, which is influenced by substituents on the imidazole ring, particularly the length of alkyl chains.[20][21]

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[22][23]

Mechanism of Action

The main target for many anti-inflammatory imidazole derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.[22][24][25]

-

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25]

-

While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is induced at sites of inflammation.[25]

-

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[25]

-

Imidazole derivatives have been designed to selectively fit into the active site of the COX-2 enzyme, blocking its activity and reducing prostaglandin production.[24][26]

Caption: Drug discovery workflow for imidazole derivatives.

Antiviral Activity

The broad biological activity of imidazoles extends to antiviral applications.[27] Research has demonstrated their potential against a range of DNA and RNA viruses.[27]

Mechanisms of Action

The antiviral mechanisms of imidazole derivatives are highly varied and target-specific:

-

Inhibition of Viral Enzymes: Compounds have been designed to inhibit crucial viral enzymes like proteases (e.g., SARS-CoV-2 main protease) or polymerases, which are essential for viral replication.[27]

-

Blocking Viral Entry: Some derivatives can interfere with the interaction between viral surface proteins and host cell receptors, preventing the virus from entering the cell.

-

Inhibition of Ion Channels: Certain imidazole-based compounds have shown activity against the M2 proton channel of the influenza A virus, disrupting viral uncoating.[27]

-

Targeting Host Factors: Some strategies involve targeting host cell proteins that the virus hijacks for its own replication, such as the interaction between HIV-1 integrase and LEDGF/p75.[28]

In Vivo Evaluation: The Xenograft Model

To translate promising in vitro results into a preclinical setting, in vivo models are essential.[29] The subcutaneous tumor xenograft model is a standard for assessing the anticancer efficacy of novel compounds.[30]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Principle: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its effect on tumor growth.[29][30]

Step-by-Step Methodology:

-

Cell Preparation: Harvest cancer cells (e.g., A549) during their exponential growth phase.[30] Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation, to a final concentration of 1–5 × 10⁷ cells/mL.[31] Keep the cell suspension on ice.[31][32]

-

Animal Model: Use immunocompromised mice (e.g., Nude or SCID mice) to prevent rejection of the human tumor cells.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 million cells) into the flank of each mouse.[31]

-

Tumor Growth Monitoring: Monitor the mice daily.[31] Once tumors reach a palpable size (e.g., 50-150 mm³), measure them every 2-3 days using calipers.[31] Tumor volume is typically calculated using the formula: Volume = (Length × Width²) / 2.[31]

-

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound). Administer the treatment via the desired route (e.g., intravenous, oral, intraperitoneal) according to a predetermined schedule (e.g., daily for 21 days).[33]

-

Endpoint Analysis: Monitor tumor volume and the body weight of the mice throughout the study.[33] At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.[33] Tissues can be collected for further histological or molecular analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).[33]

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably versatile and enduringly important structure in medicinal chemistry. Its derivatives have yielded a wealth of clinically significant drugs and continue to be a fertile ground for the discovery of new therapeutic agents.[1][4] Future research will likely focus on synthesizing novel derivatives with enhanced potency and selectivity, exploring new biological targets, and developing innovative drug delivery systems to improve pharmacokinetic profiles and reduce off-target effects. The continued exploration of the vast chemical space surrounding the imidazole core promises to address unmet needs in the treatment of cancer, infectious diseases, and inflammatory conditions.

References

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Vertex AI Search.

- Imidazoles as Potential Anticancer Agents: An Upd

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).

- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC, NIH.

- MTT Assay Protocol for Cell Viability and Prolifer

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Mechanism of action of antifungal drugs, with special reference to the imidazole deriv

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).

- Review of pharmacological effects of imidazole deriv

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC, NIH.

- MTT assay protocol. (n.d.). Abcam.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry.

- Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025).

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC.

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). PMC.

- Synthesis and Anticandidal Activity of New Imidazole-Chalcones. (n.d.). PMC, NIH.

- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.

- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2017). MDPI.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Cell Viability Assays. (2013). NCBI Bookshelf.

- MTT Cytotoxicity Study. (n.d.). NAMSA.

- In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025). PubMed.

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.

- Application Notes and Protocols for In Vivo Xenograft Models: Evaluating the Anticancer Efficacy of Dalbergin. (2025). Benchchem.

- Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.).

- Imidazole and Imidazolium Antibacterial Drugs Derived

- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. (2023). Frontiers.

- Imidazole as a Promising Medicinal Scaffold. (2021). DDDT - Dove Medical Press.

- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017).

- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015).

- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008).

- Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (n.d.). PubMed.

- In vivo anticancer activity. a) The protocol of establishing A549... (n.d.).

- Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025). Yeasen.

- Xenograft Tumor Assay Protocol. (n.d.).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. nano-ntp.com [nano-ntp.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsred.com [ijsred.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biolmolchem.com [biolmolchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis and Anticandidal Activity of New Imidazole-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 21. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids [mdpi.com]

- 22. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jchemrev.com [jchemrev.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. yeasenbio.com [yeasenbio.com]

- 32. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 33. researchgate.net [researchgate.net]

Technical Dossier: sec-Butyl 1H-imidazole-2-carboxylate and Analogs

Executive Summary

sec-Butyl 1H-imidazole-2-carboxylate (CAS: 62366-55-6) represents a specialized subclass of imidazole-2-carboxylates, a chemical family increasingly critical in the development of Metallo-

This guide analyzes the physicochemical advantages of the sec-butyl ester moiety—specifically its modulation of lipophilicity (

Chemical Architecture & Physicochemical Profile[2]

The core structure consists of an imidazole ring substituted at the C2 position with a sec-butyl ester. This architecture presents specific electronic and steric features:

| Feature | Technical Specification | Impact on Reactivity/Bioactivity |

| Tautomerism | 1H-imidazole | The N-H proton is labile ( |

| C2 Acidity | Enhanced by ester EWG | The electron-withdrawing carboxylate at C2 increases the acidity of the N-H bond compared to unsubstituted imidazole. |

| Lipophilicity | sec-Butyl vs. Ethyl | The sec-butyl group adds steric bulk and hydrophobicity, improving passive membrane permeability (LogD) compared to the ethyl analog. |

| Chelation | N3 + Carbonyl Oxygen | The N3 nitrogen and the carbonyl oxygen form a bidentate ligand motif capable of coordinating divalent cations ( |

Synthetic Methodologies

Synthesizing 1H-imidazole-2-carboxylates is non-trivial due to the nucleophilicity of the ring nitrogens and the instability of C2-lithiated species without protection.

Strategy A: Direct Esterification (The "Classic" Route)

Best for: Rapid generation of the target from commercially available acid.

This method utilizes 1H-imidazole-2-carboxylic acid as the starting material.[2] The carboxylic acid is activated in situ to the acid chloride, followed by nucleophilic acyl substitution with sec-butanol.

Mechanism:

-

Activation: Thionyl chloride (

) converts the carboxylic acid to the acid chloride. -

Esterification: The acid chloride reacts with sec-butanol.

-

HCl Scavenging: The imidazole ring itself can buffer HCl, but excess base is often required to prevent formation of the hydrochloride salt.

Strategy B: C2-Lithiation via N-Protection (The "De Novo" Route)

Best for: Creating complex analogs where the imidazole ring is built or modified.

Direct lithiation of 1H-imidazole is impossible due to N-H deprotonation. A protecting group (PG) strategy is required.

-

Protection: Imidazole

1-(Diethoxymethyl)imidazole or 1-SEM-imidazole. -

Lithiation: Treatment with

-BuLi at -78°C selectively lithiates C2. -

Quenching: Reaction with sec-butyl chloroformate.

-

Deprotection: Acidic hydrolysis removes the PG.

Visualization: Synthetic Pathways[4][5]

Caption: Comparison of Direct Esterification (Route A) vs. Lithiation-Deprotection (Route B) for synthesis.

Medicinal Chemistry Applications

Metallo- -Lactamase (MBL) Inhibition

The most high-value application of imidazole-2-carboxylates is in combating antibiotic resistance. MBLs (like VIM-2, NDM-1) rely on active-site Zinc ions to hydrolyze carbapenems.

-

Mechanism: The imidazole N3 and the carboxylate oxygen coordinate the

ions in the bacterial enzyme's active site, displacing the water molecule required for antibiotic hydrolysis. -

Role of sec-Butyl: The sec-butyl group occupies the hydrophobic pocket near the active site (often the L3 loop in VIM-type enzymes). This hydrophobic interaction anchors the inhibitor, increasing potency (

) compared to the methyl ester, which lacks sufficient steric bulk to engage these hydrophobic residues.

Antifungal Activity

Azoles are the backbone of antifungal therapy (e.g., Fluconazole). While C2-esters are less common than C1-substituted azoles, they serve as bioisosteres. The ester group can act as a prodrug; intracellular hydrolysis releases the free imidazole-2-carboxylic acid, which can disrupt local pH gradients or chelate essential metal cofactors in fungal enzymes.

Visualization: Mechanism of Action (MBL Inhibition)

Caption: Pharmacophore mapping of the inhibitor within the Metallo-beta-lactamase active site.

Experimental Protocol: Synthesis of sec-Butyl 1H-imidazole-2-carboxylate

Objective: Synthesis via Thionyl Chloride Activation (Route A). Scale: 10 mmol.

Materials

-

1H-Imidazole-2-carboxylic acid (1.12 g, 10 mmol)

-

Thionyl chloride (

) (5 mL, excess) -

sec-Butanol (10 mL, solvent/reactant)

-

DMF (Dimethylformamide) (2 drops, catalyst)

-

Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology

-

Activation:

-

In a dry 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (

), suspend 1.12 g of 1H-imidazole-2-carboxylic acid in 5 mL of thionyl chloride. -

Add 2 drops of anhydrous DMF.

-

Reflux: Heat the mixture at 75°C for 2 hours. The solution should become clear as the acid chloride forms.

-

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellowish solid. Caution: Perform in a fume hood.

-

-

Esterification:

-

Resuspend the crude acid chloride in 10 mL of anhydrous sec-butanol.

-

Stir at room temperature for 1 hour, then heat to 60°C for 4 hours to ensure completion.

-

Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

-

Work-up & Purification:

-

Evaporate excess sec-butanol under vacuum.

-

Dissolve the residue in DCM (30 mL) and wash with saturated

solution ( -

Wash the organic layer with brine, dry over anhydrous

, and filter. -

Concentrate to yield the crude ester.

-

Recrystallization: Purify by recrystallization from Hexane/Ethyl Acetate or via flash column chromatography if high purity (>98%) is required.

-

-

Characterization (Expected):

-

1H NMR (

): -

MS (ESI):

.

-

References

-

Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965.[2] Link

-

Organic Syntheses. (1988). "Imidazole-2-carboxaldehyde."[3][4] Org.[4][5] Synth., Coll. Vol. 6, p.631. (Foundational chemistry for the precursor). Link

-

ChemicalBook. (2023). "sec-Butyl 1H-imidazole-2-carboxylate Product Properties." Link

-

PubChem. (2023). "Imidazole-2-carboxylic acid."[2][3][6] National Library of Medicine. Link

Sources

- 1. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jchemrev.com [jchemrev.com]

- 6. JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof - Google Patents [patents.google.com]

Application Note and Experimental Protocol for the Synthesis of sec-Butyl 1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of sec-Butyl 1H-imidazole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein is grounded in established chemical principles, primarily the Fischer-Speier esterification, and is designed to be a self-validating system for producing the target compound with high purity. This guide offers not just a series of steps, but also the scientific rationale behind the procedural choices, potential challenges, and troubleshooting advice. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Imidazole-2-carboxylate esters are significant scaffolds in the design of novel therapeutic agents due to their diverse biological activities. The sec-butyl ester, in particular, introduces a specific lipophilic and steric profile that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The synthesis of this target molecule is most directly achieved through the acid-catalyzed esterification of 1H-imidazole-2-carboxylic acid with sec-butanol. This application note details a robust protocol for this transformation, beginning with the synthesis of the requisite carboxylic acid precursor.

Synthesis of the Starting Material: 1H-Imidazole-2-carboxylic Acid

The purity of the starting carboxylic acid is paramount for a successful esterification. A reliable method for its synthesis is the oxidation of 1H-imidazole-2-carboxaldehyde.[1][2]

Protocol 1: Oxidation of 1H-Imidazole-2-carboxaldehyde

Materials:

-

1H-imidazole-2-carboxaldehyde

-

30% Hydrogen peroxide (H₂O₂) solution

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).[1][2]

-

To the stirred solution, slowly add 30% aqueous hydrogen peroxide solution (10 g) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 72 hours. The reaction is slow, and this duration is crucial for achieving a high yield.[2]

-

After 72 hours, remove the water under reduced pressure at ambient temperature to yield a white crystalline solid. Caution: Avoid heating during this step, as it can lead to decarboxylation of the product.[1][2]

-

Wash the resulting solid with a stirred 4:1 mixture of diethyl ether and water to remove any residual peroxide.[1][2]

-

Dry the purified white solid, 1H-imidazole-2-carboxylic acid, under vacuum.

Synthesis of sec-Butyl 1H-imidazole-2-carboxylate via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[3][4][5] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[3][5][6]

Experimental Workflow Diagram

Caption: Experimental workflow for sec-Butyl 1H-imidazole-2-carboxylate synthesis.

Protocol 2: Fischer-Speier Esterification

Materials:

-

1H-imidazole-2-carboxylic acid

-

sec-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 1H-imidazole-2-carboxylic acid in a large excess of sec-butanol (which also acts as the solvent), cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) with stirring.[6][7][8]

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (typically 1-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess sec-butanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6] Repeat the washing until gas evolution ceases.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Quantitative Data Summary

| Reagent/Parameter | Suggested Quantity/Value | Rationale |

| 1H-imidazole-2-carboxylic acid | 1.0 equivalent | Limiting reagent. |

| sec-Butanol | Large excess (used as solvent) | To drive the equilibrium towards the product side according to Le Châtelier's Principle.[5] |

| Concentrated Sulfuric Acid | Catalytic amount (e.g., 2-3 drops per gram of acid) | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][7] |

| Reaction Temperature | Reflux (approx. 100°C) | To provide sufficient activation energy for the reaction. |

| Reaction Time | 1-10 hours | Monitor by TLC for completion. |

| Work-up | Neutralization with NaHCO₃, extraction with EtOAc | To remove the acid catalyst and isolate the ester product. |

| Purification | Silica gel column chromatography (Hexane:EtOAc gradient) | To remove unreacted starting material and any byproducts. |

Purification of sec-Butyl 1H-imidazole-2-carboxylate

The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the ester. The fractions containing the pure product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield the purified sec-Butyl 1H-imidazole-2-carboxylate.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, as well as the protons of the sec-butyl group (a multiplet for the CH, a doublet for the terminal CH₃, and a triplet for the CH₂CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the imidazole ring carbons, and the four carbons of the sec-butyl group.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the ester carbonyl group.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The progress of the reaction can be monitored by TLC, allowing for adjustments in reaction time. The purification by column chromatography, guided by TLC analysis, ensures the isolation of a pure compound. Finally, the comprehensive characterization by NMR, MS, and IR will definitively confirm the identity and purity of the synthesized sec-Butyl 1H-imidazole-2-carboxylate.

Mechanistic Insight: The Fischer-Speier Esterification

The reaction proceeds through a series of reversible steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

-

Nucleophilic attack by the alcohol: The oxygen of sec-butanol acts as a nucleophile and attacks the activated carbonyl carbon.[4]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[7]

Caption: Simplified mechanism of Fischer-Speier Esterification.

References

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

ResearchGate. Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. [Link]

-

Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Heterocycles, 67(2), 771. [Link]

- Google Patents.

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5555–5557. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

MacEwan University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. [Link]

-

IOP Conference Series: Earth and Environmental Science. Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. [Link]

-

Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

ACS Publications. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

ResearchGate. How can i purify the carboxylate Ionic Liquids after synthesis? [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

- Google Patents.

- Google Patents.

-

Semantic Scholar. Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. [Link]

-

Student Handout. Ester Synthesis Lab. [Link]

- Google Patents.

Sources

- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uakron.edu [uakron.edu]

"derivatization of sec-Butyl 1H-imidazole-2-carboxylate for biological screening"

Application Note: High-Fidelity Derivatization of sec-Butyl 1H-imidazole-2-carboxylate for Biological Screening

Introduction: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), ** sec-butyl 1H-imidazole-2-carboxylate** represents a privileged but underutilized starting material.[1][2] While methyl and ethyl esters are ubiquitous, the sec-butyl group offers distinct physicochemical advantages:

-

Lipophilic Tuning: The branched alkyl chain increases LogP (approx.[2] +0.6 relative to ethyl), improving passive membrane permeability for early-stage hits.[2]

-

Steric Occulusion: The sec-butyl group provides steric bulk that can modulate metabolic stability (esterase resistance) compared to unbranched esters.[1][2]

-

Synthetic Versatility: The imidazole core (pKa ~14.5 for N-H) serves as a robust nucleophile, while the C4/C5 positions remain open for electrophilic functionalization.

This guide details the strategic derivatization of this scaffold to generate high-quality libraries for biological screening.[1][2][3]

Strategic Rationale & Chemical Logic

Successful library generation requires a "divergent synthesis" approach.[2] We target three distinct vectors on the scaffold:

-

Vector A (N1-Functionalization): The acidic N-H proton is the primary diversity handle.[1][2] Alkylation here dictates the molecule's gross topology and solubility.

-

Vector B (C4/C5-Arylation): Palladium-catalyzed cross-coupling extends the heteroaromatic core, crucial for pi-stacking interactions in protein pockets.[1][2]

-

Vector C (Ester Amidation): Direct conversion of the sec-butyl ester to amides alters the hydrogen-bond donor/acceptor profile (HBD/HBA).[1][2]

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Vector A)

Objective: Introduce diverse alkyl/aryl-alkyl groups at the N1 position.[1][2] Challenge: Preventing bis-alkylation (quaternization) and ensuring complete conversion.[2]

Materials:

-

Substrate: sec-Butyl 1H-imidazole-2-carboxylate (1.0 equiv)[1][2]

-

Electrophile: Alkyl bromide/iodide (1.1 equiv)[2]

-

Base: Cesium Carbonate (

) (2.0 equiv)[2] -

Solvent: Anhydrous Acetonitrile (MeCN)[2]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried reaction vial, dissolve 100 mg (0.59 mmol) of sec-butyl 1H-imidazole-2-carboxylate in 3.0 mL anhydrous MeCN.

-

Base Addition: Add

(384 mg, 1.18 mmol). The suspension may turn slightly yellow.[2] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -

Electrophile Addition: Add the alkyl halide (0.65 mmol) dropwise.

-

Reaction:

-

For reactive halides (benzyl/allyl): Stir at RT for 4–6 hours.

-

For unreactive halides: Heat to 60°C for 12 hours.

-

-

Monitoring: Monitor by LCMS (ESI+). Look for M+R mass.

-

Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.[2] Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane:EtOAc gradient).

Data Validation:

| Parameter | Acceptance Criteria |

|---|---|

| Conversion | >95% by LCMS (UV 254 nm) |

| Regioselectivity | >20:1 (N1 vs N3/Quaternization) |

| Appearance | Clear oil or white solid (derivative dependent) |[1][2]

Protocol B: C4/C5 Functionalization via Halogenation & Suzuki Coupling (Vector B)

Objective: Install aryl rings at the C4/C5 positions.[2]

Logic: Direct C-H activation is often substrate-specific.[1][2] A robust 2-step sequence (Bromination

Step 1: C4,5-Dibromination

-

Dissolve N-alkylated intermediate (from Protocol A) in DCM.

-

Add NBS (2.2 equiv) at 0°C. Warm to RT and stir for 4 hours.

-

Wash with saturated

(to quench bromine) and brine.

Step 2: Suzuki-Miyaura Coupling

-

Mix: 4,5-dibromo intermediate (1.0 equiv), Aryl boronic acid (2.5 equiv),

(5 mol%).[2] -

Base:

(3.0 equiv). -

Conditions: Degas with Nitrogen for 5 mins. Heat at 90°C for 16 hours in a sealed tube.

-

Purification: Silica gel chromatography.

Protocol C: Direct Amidation of the sec-Butyl Ester (Vector C)

Objective: Convert the ester to an amide without hydrolyzing to the acid first.

Method:

TBD-Catalyzed Protocol (Recommended for HTS Libraries):

-

Mix: sec-Butyl 1H-imidazole-2-carboxylate derivative (1.0 equiv) and Primary Amine (1.5 equiv).

-

Catalyst: Add 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv).

-

Solvent: Neat (if amine is liquid) or minimal Toluene.[1][2]

-

Reaction: Heat to 80°C for 12 hours.

-

Workup: Dilute with DCM, wash with 0.1 M HCl (to remove TBD and unreacted amine).

Biological Screening Preparation

Once the library is synthesized, proper handling is critical to prevent compound precipitation or degradation during bioassays.

DMSO Stock Preparation:

-

Target Concentration: 10 mM.

-

Solubility Check: The sec-butyl group increases lipophilicity.[1] If the solution is cloudy at 10 mM, sonicate for 10 minutes at 35°C.

-

Storage: Store in localized aliquots at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

QC Gating for Screening: Before releasing plates to the screening unit, pass compounds through this logic gate:

-

Purity: >90% (LCMS-ELSD).[2]

-

Identity: 1H NMR confirms loss of N-H (for Protocol A) or shift in butyl signals.[2]

-

Solubility: No visible precipitate in 1% DMSO/Buffer after 2 hours.[2]

Workflow Visualization

Figure 1: Derivatization Decision Tree

Caption: Figure 1. Divergent synthesis strategy targeting three distinct vectors on the imidazole scaffold to maximize chemical space coverage.

Figure 2: Biological Screening Logic

Caption: Figure 2. Quality control and handling workflow ensuring only high-integrity compounds enter the biological assay.

References

-

Zhang, L., et al. (2014).[2][4] "Efficient protocol for the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of unprotected haloimidazoles." The Journal of Organic Chemistry, 79(11). [2]

-

Anderson, K., et al. (2021).[2] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(13).[2] [2]

-

Bellina, F., & Rossi, R. (2006).[2] "Synthesis and Biological Activity of Imidazole Derivatives." Advanced Synthesis & Catalysis. (Contextual grounding for imidazole bioactivity).

-

BenchChem Technical Protocols. (2025). "Optimizing Reaction Conditions for N-Alkylation of Imidazoles."

Sources

Application Note: Scalable Synthesis of sec-Butyl 1H-imidazole-2-carboxylate

Abstract & Strategic Analysis

The synthesis of sec-butyl 1H-imidazole-2-carboxylate presents a specific challenge in heterocyclic process chemistry: the inherent instability of the parent imidazole-2-carboxylic acid. The free acid is zwitterionic and prone to rapid thermal decarboxylation, making direct Fisher esterification unviable for large-scale manufacturing.

To circumvent this, we utilize a Directed ortho-Metalation (DoM) strategy protected by a sulfamoyl group. This route is selected for three reasons:

-

Regiocontrol: The N-dimethylsulfamoyl (DMAS) group coordinates with lithium reagents, directing deprotonation exclusively to the C2 position.

-

Stability: It avoids the isolation of the unstable carboxylic acid intermediate by trapping the lithiated species directly with a chloroformate.

-

Scalability: The intermediates are crystalline solids, facilitating purification without varying chromatography.

Retrosynthetic Logic

The pathway bypasses the unstable acid by utilizing sec-butyl chloroformate as the electrophile.

-

Target: sec-Butyl 1H-imidazole-2-carboxylate

-

Precursor: 1-(Dimethylsulfamoyl)imidazole[1]

-

Key Reagents:

-Butyllithium (or

Chemical Pathway Visualization

Figure 1: Synthetic pathway utilizing the DMAS directing group to bypass unstable acid intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Dimethylsulfamoyl)imidazole

Objective: Protect the N1 position to prevent competitive deprotonation and direct the lithiation to C2.

-

Reagents:

-

Imidazole (1.0 equiv)

-

Dimethylsulfamoyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Protocol:

-

Setup: Charge a reactor with Imidazole and DCM (10 vol). Cool to 0–5°C.

-

Addition: Add TEA followed by the slow addition of Dimethylsulfamoyl chloride over 1 hour, maintaining internal temperature <10°C. Exothermic reaction.

-

Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC/TLC.

-

Workup: Wash the organic phase with water (3 x 5 vol) to remove TEA salts. Dry organic layer over MgSO₄.

-

Isolation: Concentrate under reduced pressure. The product, 1-(dimethylsulfamoyl)imidazole , crystallizes upon addition of heptane.

-

Yield Expectation: 85–92%

-

Appearance: White crystalline solid.[2]

-

Step 2: Lithiation and Carboxylation (The Critical Step)

Objective: C2-functionalization using sec-butyl chloroformate.

Safety Note: This step involves pyrophoric reagents (

-

Reagents:

-

1-(Dimethylsulfamoyl)imidazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5M in hexanes)

-

sec-Butyl chloroformate (1.2 equiv)

-

Anhydrous THF (15 vol)

-

Protocol:

-

Inertion: Purge reactor with

or Argon. Ensure moisture content <50 ppm. -

Dissolution: Dissolve the protected imidazole in anhydrous THF. Cool to -78°C (Lab scale) or -40°C (Pilot scale, if stability data permits, otherwise maintain < -60°C).

-

Lithiation: Add

-BuLi dropwise.[3] The DMAS group facilitates rapid lithiation (approx. 30–60 mins).-

Checkpoint: The solution typically turns yellow/orange.

-

-

Trapping: Add sec-butyl chloroformate slowly. The reaction is highly exothermic. Maintain temperature below -50°C during addition.

-

Quench: After 1 hour, quench with saturated

solution. -

Workup: Extract with EtOAc. The intermediate, sec-butyl 1-(dimethylsulfamoyl)imidazole-2-carboxylate , is stable and can be carried forward crude or purified via short-path silica plug.

Step 3: Deprotection to Final Product

Objective: Remove the sulfamoyl group to restore the N-H functionality.

-

Reagents:

-

Crude Intermediate from Step 2

-

1.5M HCl in MeOH or dilute aqueous HCl

-

Protocol:

-

Hydrolysis: Dissolve the intermediate in MeOH. Add HCl (catalytic to stoichiometric depending on rate). Heat to mild reflux (50°C).

-

Note: The ester bond is relatively stable, but the sulfonamide bond is acid-labile. Monitor closely to avoid hydrolyzing the ester.

-

-

Neutralization: Once the starting material is consumed, cool and carefully neutralize with

to pH 7–8. -

Extraction: Extract the product into DCM or EtOAc.

-

Purification: Recrystallize from EtOAc/Heptane or perform column chromatography if high purity (>99%) is required.

Process Data & Specifications

| Parameter | Specification / Range | Rationale |

| Solvent Water Content | < 50 ppm (KF) | Essential for Step 2. Moisture destroys n-BuLi and reduces yield. |

| Lithiation Temp | -78°C to -40°C | Higher temps (> -20°C) cause "anion migration" or ring opening. |

| Stoichiometry | 1.0 : 1.1 : 1.2 (SM:Li:Electrophile) | Slight excess of electrophile ensures complete conversion of the costly lithiated species. |

| Deprotection pH | Neutralize to pH 7.5 | The product is an imidazole (basic); acidic workup will keep it in the aqueous phase. |

Workflow Logic & Equipment

Figure 2: Equipment workflow for the batch synthesis process.

Safety & Hazards (HSE)

-

n-Butyllithium: Pyrophoric. Catches fire on exposure to air. Must be handled under strict inert atmosphere (

/Ar). Engineering controls (double-block-and-bleed lines) are mandatory for scale-up. -

Chloroformates: Toxic and lachrymators. Inhalation hazard.[4][5] Use in a well-ventilated fume hood or closed system.

-

Exotherms: The lithiation and quenching steps are highly exothermic. Failure of cooling systems can lead to thermal runaway.

References

-

Regioselective Lithiation: Ngochindo, R. I. (1990). Directing Effects in the Lithiation of N-Protected Imidazoles. Journal of the Chemical Society, Perkin Transactions 1.

- Sulfamoyl Protecting Groups: Chadwick, D. J., & Ngochindo, R. I. (1984). The Synthesis of 2-Substituted Imidazoles via 1-Dimethylsulfamoyl-imidazole. Journal of the Chemical Society, Perkin Transactions 1, 481.

-

Process Safety (Lithiation): Organic Process Research & Development, "Safety of n-Butyllithium Scale-Up".

- General Imidazole Chemistry: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

- 1. 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. Imidazole-2-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

Technical Support Center: Synthesis of Imidazole Esters

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Optimization

Introduction

Welcome to the Imidazole Synthesis Technical Support Center. This guide addresses the specific chemical instabilities and competing pathways inherent to synthesizing imidazole esters. Whether you are building the ring de novo (e.g., Debus-Radziszewski, Van Leusen) or functionalizing an existing scaffold (N-alkylation), the imidazole ring’s amphoteric nature and the ester’s susceptibility to nucleophilic attack create a narrow window for success.

Below are the three most common "Failure Modes" reported by our users, accompanied by mechanistic root cause analyses and validated recovery protocols.

Module 1: Regioselectivity in N-Alkylation

Symptom: “I am alkylating a 4-substituted imidazole ester, but I am getting a 1:1 mixture of N1 and N3 isomers that are impossible to separate.”

Root Cause Analysis: The Tautomer Trap

The imidazole ring exists in a rapid tautomeric equilibrium. When you introduce a base, you form an imidazolide anion. The incoming electrophile (your alkyl halide) faces a choice between two nitrogen atoms. The ratio is governed by two competing forces:[1]

-

Steric Hindrance: The electrophile prefers the nitrogen furthest from the bulky C4 substituent.

-

Electronic Effects: Electron-withdrawing groups (EWG) at C4 (like your ester) make the N3 nitrogen less nucleophilic (inductively deactivated), favoring attack at N1.[2]

However, under standard basic conditions (SE2cB mechanism), the "wrong" isomer often forms because the thermodynamic stability of the final product competes with the kinetic accessibility of the transition state.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Base Selection | Use | Weaker bases prevent complete deprotonation, maintaining the neutral tautomer equilibrium where steric steering is more pronounced than in the naked anion [1]. |

| Solvent | Acetonitrile or Acetone | Avoid DMF/DMSO if regioselectivity is poor. Polar aprotic solvents like DMF dissociate the ion pair completely, making the anion less discriminating. |

| Temperature | 0°C | Lower temperatures favor the kinetic product (usually the sterically less hindered N1-alkyl). |

Visual Logic: Regioselectivity Decision Tree

Figure 1: Decision logic for predicting N-alkylation isomers based on steric vs. electronic dominance.

Module 2: The "Black Tar" Problem (Debus-Radziszewski Reaction)

Symptom: “I mixed glyoxal, ammonia, and my aldehyde ester. The solution turned dark brown/black immediately, and I isolated no product.”

Root Cause Analysis: Polymerization & Oligomerization

The Debus-Radziszewski reaction is a multicomponent condensation.[3] The failure mode here is almost always the polymerization of the

-

Trigger: High temperatures at the start of addition.

-

Trigger: Excess ammonia causing rapid, non-selective condensation.

Validated Protocol: Controlled Cyclization

Standard Procedure for 10 mmol Scale:

-

Preparation: Dissolve the aldehyde (1.0 eq) and ammonium acetate (4.0 eq) in Methanol (not water, to protect the ester).

-

Temperature Control: Cool the mixture to 0–5°C . This is critical.

-

Controlled Addition: Add the glyoxal (or dicarbonyl) (1.0 eq) dropwise over 30 minutes.

-

Why? Keeping the dicarbonyl concentration low prevents it from reacting with itself.

-

-

Incubation: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.

-

Workup: Do not use strong acid/base workups. Remove solvent in vacuo and purify via column chromatography.

Visual Logic: Reaction Pathway vs. Side Reactions

Figure 2: Kinetic competition between successful ring closure and polymerization.

Module 3: Ester Integrity (Hydrolysis & Transesterification)

Symptom: “I synthesized the imidazole ethyl ester, but after workup, NMR shows I have the carboxylic acid or the methyl ester.”

Root Cause Analysis: Imidazole-Catalyzed Hydrolysis

This is a classic "suicide" mechanism. The imidazole ring you just synthesized is a nucleophilic catalyst.[4]

-

Mechanism: The imidazole nitrogen attacks the ester carbonyl, forming a reactive acyl-imidazole intermediate.

-

Hydrolysis: Water (from the workup) attacks this intermediate 1000x faster than it attacks a standard ester, yielding the carboxylic acid [2].

-

Transesterification: If you use Methanol as a solvent for an Ethyl ester synthesis, the imidazole will catalyze the swap to a Methyl ester.

Troubleshooting Checklist

| Issue | Corrective Action |

| Solvent Mismatch | Match the alcohol to the ester. If synthesizing an ethyl ester, use Ethanol. Never use Methanol for ethyl esters in the presence of imidazole. |

| Workup pH | Keep pH neutral (7.0). Avoid strong NaOH washes. The combination of |

| Water Removal | Dry solvents. If using the Van Leusen method (TosMIC), ensure anhydrous conditions to prevent water from intercepting the intermediate [3]. |

References

-

Regioselectivity Mechanisms

- Smith, J. et al. "Regioselective N-Alkylation of Imidazoles: Steric vs Electronic Control." Journal of Heterocyclic Chemistry.

-

Source: (General reference for SE2' mechanism).

-

Imidazole Catalysis (Hydrolysis)

- Bruice, T. C., & Fife, T. H. "Hydroxyl Group and Imidazole Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole." Journal of the American Chemical Society.

-

Source:

-

Van Leusen Reaction & Side Products

-

Debus-Radziszewski Optimization

- Egeland, R. D., et al. "Optimized Synthesis of Imidazole Esters via the Debus-Radziszewski Reaction." Organic Process Research & Development.

-

Source: (Representative source for process optimization).

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole Esterification

Role: Senior Application Scientist Topic: Thermal Optimization & Troubleshooting for Imidazole-Based Esterifications Ticket ID: IMID-EST-OPT-001

Executive Summary: The Thermal Landscape

Esterifying imidazole-containing compounds (e.g., histidine, urocanic acid, or imidazole-4-carboxylic acid) presents a unique thermodynamic paradox. The high lattice energy of these zwitterionic species often demands elevated temperatures for solubility, yet the imidazole ring is prone to thermal discoloration (oxidation) and, in extreme cases, decarboxylation. Conversely, using imidazole as an activation group (via 1,1'-Carbonyldiimidazole, CDI) requires strict low-temperature kinetic control to prevent hydrolysis of the reactive intermediate.

The following guide breaks down temperature optimization by methodology .

Comparative Thermal Parameters

| Methodology | Key Temperature Zone | Critical Threshold | Primary Failure Mode at Limit |

| Fischer Esterification | Reflux (65–80°C) | >100°C (Solvent dependent) | Oxidation (tarring), polymerization. |

| CDI Activation | 0°C (Activation) | >40°C (during activation) | Hydrolysis of N-acyl imidazole; Urea formation. |

| Steglich (DCC/EDC) | 0°C | >30°C | N-acylurea rearrangement (side product). |

| Acid Chloride (SOCl₂) | 0°C | >80°C | Decarboxylation (substrate dependent). |

Method Selection & Thermal Strategy (Decision Tree)

Before optimizing temperature, ensure you are using the correct thermal strategy for your specific imidazole substrate.

Figure 1: Thermal strategy selection based on substrate solubility and functional group sensitivity.

Troubleshooting Guide: Fischer Esterification (High Temperature)

Context: You are refluxing an imidazole carboxylic acid (like Histidine) in methanol/ethanol with a strong acid catalyst (HCl, H₂SO₄).

Q: The reaction mixture turned black/dark brown after 2 hours of reflux. Is my product gone?

Diagnosis: Thermal Oxidation / Polymerization. Root Cause: Imidazole rings are electron-rich and susceptible to oxidation at high temperatures, especially in the presence of trace metals or oxygen. While the ester might still be present, purification will be difficult. Corrective Protocol:

-

Deoxygenate: Always purge your alcohol solvent with Nitrogen or Argon for 15 minutes before heating.

-